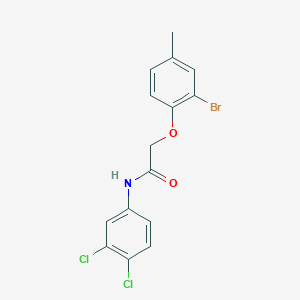
N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide, also known as ML293, is a chemical compound that has gained attention in the scientific community due to its potential for use as a research tool. This compound is a selective agonist for the G protein-coupled receptor GPR35, which is involved in a variety of physiological processes. In
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been primarily used as a research tool to study the physiological functions of GPR35. This receptor is involved in a variety of processes, including inflammation, pain perception, and glucose metabolism. N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to activate GPR35 in a selective manner, making it a useful tool for studying the specific functions of this receptor. Additionally, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been used in studies investigating the role of GPR35 in cancer progression and the development of neurological disorders.
Mecanismo De Acción
N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide acts as a selective agonist for GPR35, meaning that it binds to and activates this receptor. When GPR35 is activated, it triggers a signaling cascade that leads to various physiological responses. The exact mechanism of action of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide on GPR35 is still being investigated, but it is thought to involve the activation of G proteins and the subsequent modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of GPR35 by N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to modulate the release of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. In vivo studies have also demonstrated the potential of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide in treating neurological disorders, such as neuropathic pain and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide in lab experiments is its selectivity for GPR35. This allows researchers to study the specific functions of this receptor without the potential confounding effects of other receptors. Additionally, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to have good solubility in water and organic solvents, making it easy to work with in the lab. However, one limitation of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide is its relatively short half-life, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide. One area of interest is the role of GPR35 in cancer progression and the potential use of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide as an anti-cancer agent. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide on GPR35 and to identify potential downstream targets of this receptor. Finally, there is potential for the development of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide derivatives with improved pharmacokinetic properties, which could increase its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide is a chemical compound with potential as a research tool for studying the functions of GPR35. Its selectivity for this receptor, along with its ability to modulate various physiological processes, makes it a valuable tool for investigating the role of GPR35 in health and disease. While there are some limitations to its use in lab experiments, the future directions for research involving N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide are promising and may lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINO2/c16-11-8-10(17)5-6-12(11)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMQVBMUHHYEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3741103.png)

![5-[2-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3741117.png)
![N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3741121.png)


![N-(4-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3741132.png)
![3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741140.png)
![3-chloro-5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741142.png)
![isopropyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B3741150.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3741158.png)
![N-(4-{[(4-tert-butylphenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide](/img/structure/B3741167.png)
![N-1,3-benzodioxol-5-yl-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741176.png)
![N-(3-chloro-4-fluorophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741191.png)